N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 is a compound with the molecular formula C8H14N2O5S It is a derivative of L-alanine, featuring an acetyl group, an amino group, and a sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 typically involves multiple steps. One common method includes the acetylation of L-alanine followed by the introduction of the sulfinyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Used in the development of new materials and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Its sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine
- N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine Sodium Salt
- N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-13C3
Uniqueness
N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies and mass spectrometry. This labeling allows for precise tracking and quantification in metabolic studies, providing valuable insights into biochemical pathways and mechanisms.
Properties
Molecular Formula |
C8H14N2O5S |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(2R)-3-(3-amino-3-oxopropyl)sulfinyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C8H14N2O5S/c1-5(11)10-6(8(13)14)4-16(15)3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-,16?/m0/s1/i1D3 |
InChI Key |
MIZMPWFZMWDOPJ-QTXRYYSDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CS(=O)CCC(=O)N)C(=O)O |
Canonical SMILES |
CC(=O)NC(CS(=O)CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.